
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 3-methyl-5-(methylthio)-1H-1,2,4-triazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反応の分析
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazoles.
科学的研究の応用
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its biological activity.
類似化合物との比較
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)ethanone can be compared with other triazole derivatives such as:
1-(3-Methyl-1H-1,2,4-triazol-1-yl)ethanone: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)propanone: Has a longer alkyl chain, which may affect its solubility and interaction with biological targets.
1-(3-Methyl-5-(methylthio)-1H-1,2,4-triazol-1-yl)butanone: Further extension of the alkyl chain, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
1-(3-methyl-5-methylsulfanyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C6H9N3OS/c1-4-7-6(11-3)9(8-4)5(2)10/h1-3H3 |
InChIキー |
AZXSPDPOPRMCRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)SC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)
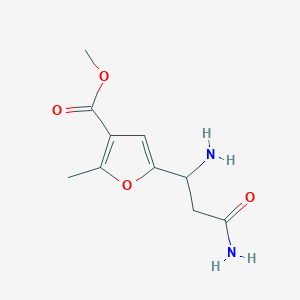
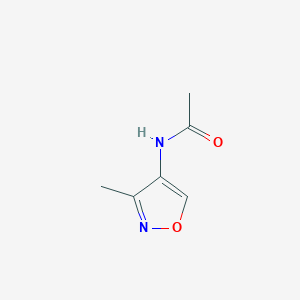
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
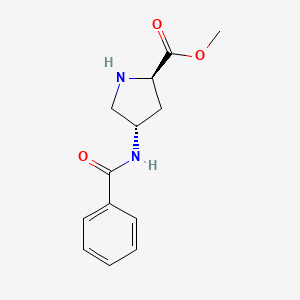
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
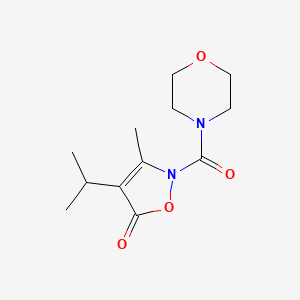
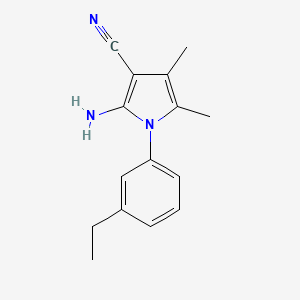
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
